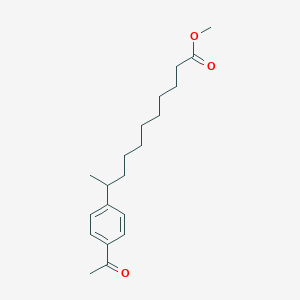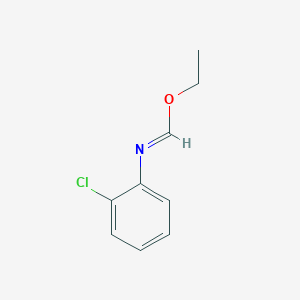![molecular formula C15H15NO B14727565 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol CAS No. 5444-87-1](/img/structure/B14727565.png)
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol is an organic compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a phenol group attached to a butenyl chain, which is further connected to a pyridine ring. The presence of both phenol and pyridine moieties in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol can be achieved through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to form the carbon-carbon bonds between the phenol and pyridine moieties.
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale chemical processes, such as:
Oxidation of Aryl Silanes: This method involves the oxidation of aryl silanes to produce phenols.
Hydrolysis of Diazonium Salts: Aromatic primary amines are treated with nitrous acid to form diazonium salts, which are then hydrolyzed to yield phenols.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring in phenols is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄).
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro-phenols, bromo-phenols.
Wissenschaftliche Forschungsanwendungen
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol involves its interaction with various molecular targets and pathways:
Proteolytic Activity: Phenolic compounds can dissolve tissue on contact via proteolysis.
Antioxidant Activity: The phenol group can scavenge free radicals, thereby protecting cells from oxidative damage.
Neurolysis: In high concentrations, phenolic compounds can produce chemical neurolysis, affecting nerve fibers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxybenzoic Acids: Such as gallic acid and protocatechuic acid.
Hydroxycinnamic Acids: Such as ferulic acid and caffeic acid.
Uniqueness
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol is unique due to its combined phenol and pyridine structures, which confer distinct chemical reactivity and biological activity compared to other simple phenolic compounds .
Eigenschaften
CAS-Nummer |
5444-87-1 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-2-13(14-6-8-16-9-7-14)10-12-4-3-5-15(17)11-12/h3-11,17H,2H2,1H3/b13-10+ |
InChI-Schlüssel |
IPSSUCQDQBETMX-JLHYYAGUSA-N |
Isomerische SMILES |
CC/C(=C\C1=CC(=CC=C1)O)/C2=CC=NC=C2 |
Kanonische SMILES |
CCC(=CC1=CC(=CC=C1)O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
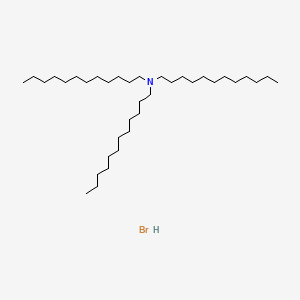
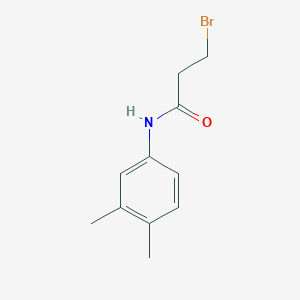
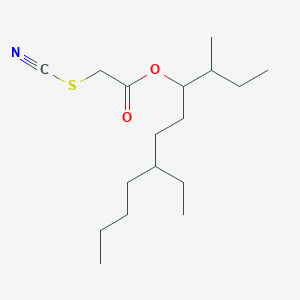
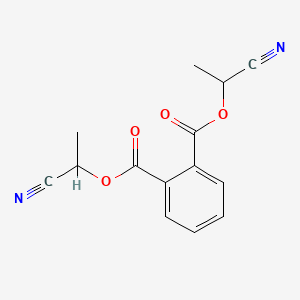
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)

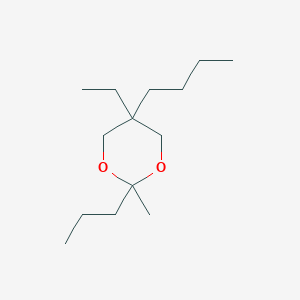
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)

![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)
